

# Comparative study of diallyl phthalate polymerization kinetics

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An In-Depth Comparative Guide to the Polymerization Kinetics of **Diallyl Phthalate** Isomers

## Authored by a Senior Application Scientist

This guide provides a comprehensive comparative analysis of the free-radical polymerization kinetics of **diallyl phthalate** (DAP) and its isomers, diallyl isophthalate (DAIP) and diallyl terephthalate (DAT). We will delve into the unique mechanistic pathways that govern the polymerization of these bifunctional monomers, detail robust experimental methodologies for their kinetic characterization, and present comparative data to guide researchers in materials science and polymer chemistry.

## Introduction: The Unique Position of Diallyl Phthalate in Thermoset Resins

**Diallyl phthalate** (DAP) is a cornerstone monomer in the field of high-performance thermosetting polymers. Unlike common monofunctional vinyl monomers, DAP possesses two reactive allyl groups, enabling it to form a highly cross-linked, three-dimensional network upon polymerization.[1] This structure imparts exceptional thermal stability, dimensional stability,

chemical resistance, and superb electrical insulation properties to the final polymer.[1][2][3] Consequently, poly(**diallyl phthalate**) is indispensable in demanding applications, including electrical connectors, insulators, and structural composites for the electronics and automotive industries.[1][2]

However, the polymerization of diallyl monomers is mechanistically complex. The kinetics are not as straightforward as those of typical vinyl monomers like styrene or acrylates. The process is characterized by a competition between several reaction pathways:

- Intermolecular Propagation: A growing polymer chain radical adds to an allyl group of a separate monomer molecule, leading to linear chain growth and branching.
- Intramolecular Cyclization: The radical on a growing chain attacks the second allyl group on the same monomer unit, forming a cyclic structure within the polymer backbone.[4][5][6]
- Degradative Chain Transfer: A propagating radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This terminates the growing chain and creates a resonance-stabilized allylic radical that is slow to re-initiate polymerization, thereby reducing the overall polymerization rate and the polymer's molecular weight.[4][5]
- Crosslinking: Reaction of the pendant double bonds remaining on the polymer chains, leading to the formation of an infinite network, a phenomenon known as gelation.[7][8]

Understanding the kinetics of these competing reactions is paramount for controlling the final properties of the thermoset material. This guide focuses on a comparative study of ortho-**diallyl phthalate** (DAP), meta-diallyl isophthalate (DAIP), and para-diallyl terephthalate (DAT) to elucidate how the isomeric structure influences these intricate kinetic pathways.

## Mechanistic Deep Dive: The Influence of Isomeric Structure

The spatial arrangement of the two diallyl ester groups on the benzene ring is the primary determinant of the kinetic differences observed between DAP, DAIP, and DAT. This structural variation directly impacts the propensity for intramolecular cyclization versus intermolecular propagation and crosslinking.

## The Central Role of Cyclopolymerization

For diallyl monomers, the polymerization process begins with an initiator radical attacking one of the allyl double bonds of a monomer. The resulting radical then faces a critical choice: it can either attack a double bond on a different monomer (intermolecular propagation) or the second double bond on its own monomer unit (intramolecular cyclization).[4][5] This latter process, known as cyclopolymerization, is a defining feature of diallyl monomers.

The probability of cyclization is highly dependent on the distance and orientation between the radical and the pendant double bond.

- In **Diallyl Phthalate** (DAP), the ortho-positioning of the ester groups brings the two allyl moieties into close proximity, significantly favoring intramolecular cyclization. This leads to the formation of a polymer chain rich in cyclic repeating units.
- In Diallyl Isophthalate (DAIP) and Diallyl Terephthalate (DAT), the meta- and para-positioning increases the distance between the allyl groups, making intramolecular cyclization less probable compared to DAP.

This difference in cyclization efficiency has profound kinetic consequences. Efficient cyclization consumes double bonds without creating crosslinks, which can delay the onset of gelation.[9]

Diagram 1: Key Mechanistic Pathways in **Diallyl Phthalate** Polymerization



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Caption: Competing reaction pathways in the free-radical polymerization of **diallyl phthalate**.

## Experimental Methodologies for Kinetic Analysis

To quantitatively compare the polymerization kinetics of DAP isomers, precise experimental techniques are required. The following protocols represent robust, self-validating systems for acquiring high-quality kinetic data.

### Dilatometry: Measuring Overall Polymerization Rate

Causality: Dilatometry is a classic and highly accurate method for monitoring the overall rate of polymerization ( $R_p$ ).<sup>[10][11][12]</sup> It operates on the principle that the density of a polymer is typically higher than that of its corresponding monomer. This density difference results in a measurable volume contraction as the reaction progresses. By tracking this volume change over time in a precisely calibrated vessel (a dilatometer), one can directly calculate the monomer-to-polymer conversion rate.<sup>[13][14]</sup> This technique is particularly valuable for bulk polymerizations up to low or moderate conversions, before significant changes in viscosity and the onset of autoacceleration (the Trommsdorff effect) complicate the kinetics.

Experimental Protocol:

- **Preparation:** Purify the DAP monomer (and its isomers) by passing it through an inhibitor removal column to eliminate any storage stabilizers. Prepare a stock solution of a free-radical initiator (e.g., benzoyl peroxide or AIBN) in the monomer at the desired concentration (e.g., 0.5-2.0 wt%).
- **Dilatometer Calibration:** Determine the precise volume of the dilatometer bulb ( $V_d$ ) and the volume per unit length of the capillary tube ( $V_c$ ) by weighing the dilatometer empty and then filled with a liquid of known density, such as mercury or distilled water.<sup>[10]</sup>
- **Charging the Dilatometer:** Carefully charge the dilatometer with the monomer/initiator mixture, ensuring no air bubbles are trapped. The liquid level should be brought to a starting position within the graduated capillary.
- **Thermostating:** Submerge the charged dilatometer in a constant-temperature water or oil bath maintained at the desired reaction temperature (e.g., 70-90 °C) with a precision of  $\pm 0.1$  °C.<sup>[10][14]</sup> Allow the system to reach thermal equilibrium (typically 5-10 minutes), during

which the liquid level will first rise due to thermal expansion and then begin to fall as polymerization commences.[12]

- **Data Acquisition:** Record the height of the liquid in the capillary ( $h$ ) as a function of time ( $t$ ). Readings are typically taken every 5-10 minutes.
- **Calculation of Conversion:** The fractional conversion ( $X$ ) at any time  $t$  is calculated using the formula:  $X = (\Delta V_t / \Delta V_{100\%}) = (h_0 - h_t) / (h_0 - h_f)$  where  $\Delta V$  is the volume change,  $h_0$  is the initial height at  $t=0$  (after thermal equilibrium),  $h_t$  is the height at time  $t$ , and  $h_f$  is the theoretical final height at 100% conversion (calculated from monomer and polymer densities). The rate of polymerization ( $R_p$ ) is determined from the initial slope of the conversion versus time plot.

## Real-Time FTIR Spectroscopy: Monitoring Monomer Depletion

**Causality:** Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-invasive technique for monitoring polymerization kinetics in real-time.[15][16] The method relies on tracking the decrease in the characteristic absorption band of the reacting functional group—in this case, the C=C double bond of the allyl group. The rate of disappearance of this peak is directly proportional to the rate of monomer consumption.[17][18] Attenuated Total Reflectance (ATR)-FTIR is particularly advantageous as it allows for the analysis of viscous or opaque samples without complex sample preparation.[18]

**Experimental Protocol:**

- **Setup:** Use an FTIR spectrometer equipped with a heated ATR accessory.
- **Background Spectrum:** Record a background spectrum of the clean, empty ATR crystal at the desired reaction temperature.
- **Sample Application:** Apply a small drop of the monomer/initiator mixture directly onto the ATR crystal.
- **Reaction Monitoring:** Initiate the polymerization (either thermally by heating the ATR stage or photochemically with a UV lamp if a photoinitiator is used).[17] Configure the FTIR software to collect spectra at regular time intervals (e.g., one spectrum every 30-60 seconds).

- **Data Analysis:** Monitor the decrease in the peak area or height of the allyl C=C stretching vibration (typically around  $1645\text{ cm}^{-1}$ ).<sup>[19]</sup> An internal, non-reacting peak (e.g., the C=O ester peak around  $1720\text{ cm}^{-1}$  or an aromatic ring peak) should be used as an internal standard to correct for any minor changes in sample volume or contact. The percent conversion (X) is calculated as:  $X(t) = [1 - (A_t / A_0)] * 100\%$  where  $A_t$  is the normalized absorbance of the C=C peak at time t, and  $A_0$  is the initial normalized absorbance.


## Size-Exclusion Chromatography (SEC/GPC): Characterizing the Resulting Polymer

**Causality:** While not a direct measure of reaction rate, Size-Exclusion Chromatography (also known as Gel Permeation Chromatography) provides critical information about the molecular weight ( $M_n$ ,  $M_w$ ) and molecular weight distribution ( $\mathcal{D}$  or PDI) of the soluble polymer (sol) fraction formed before the gel point.<sup>[20][21][22][23][24]</sup> This data is a direct reflection of the underlying kinetics. For instance, a high degree of degradative chain transfer will result in polymers with low molecular weights. Comparing the molecular weight evolution for DAP, DAIP, and DAT at equivalent conversions provides insight into the relative importance of chain transfer versus propagation.

**Experimental Protocol:**

- **Sample Preparation:** Conduct the polymerization in solution or bulk. At various time points (before gelation), extract a small aliquot of the reaction mixture and immediately quench the polymerization by cooling and adding an inhibitor (e.g., hydroquinone).
- **Polymer Isolation:** Precipitate the polymer by adding the quenched solution to a large volume of a non-solvent (e.g., methanol). Filter and dry the polymer to a constant weight.
- **SEC Analysis:** Dissolve a known concentration of the dried polymer in a suitable mobile phase (e.g., THF or DMF).<sup>[22]</sup> Inject the solution into the SEC system, which separates polymer molecules based on their hydrodynamic volume.<sup>[21]</sup>
- **Data Interpretation:** Use a calibration curve generated from polymer standards (e.g., polystyrene) to determine the relative molecular weight averages ( $M_n$ ,  $M_w$ ) and the dispersity ( $\mathcal{D} = M_w/M_n$ ).<sup>[23]</sup>

Diagram 2: Experimental Workflow for a Dilatometry Study

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
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Caption: A self-validating workflow for kinetic analysis using dilatometry.

## Comparative Kinetic Data and Performance

Studies comparing the bulk polymerization of the three **diallyl phthalate** isomers reveal significant kinetic differences, which can be directly attributed to their molecular structures.

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Note: The trends presented in this table are generalized from typical free-radical polymerization studies. Absolute values are highly dependent on specific reaction conditions (temperature,

initiator type, and concentration).

## Conclusion for the Research Professional

The choice between **diallyl phthalate**, isophthalate, and terephthalate is not arbitrary; it is a strategic decision based on a trade-off between reaction kinetics and desired network structure.

- **Diallyl Phthalate** (DAP) is ideal for applications requiring a significant degree of conversion before gelation, allowing for better flow and mold-filling in casting and molding applications. Its high propensity for cyclization results in a polymer network structure that is less strained and possesses excellent post-curing dimensional stability.
- Diallyl Terephthalate (DAT), with its lower cyclization tendency and faster gelation, is suited for applications where rapid network formation is desired. The resulting polymer is more likely to have a higher density of crosslinks formed via intermolecular reactions, potentially leading to a more rigid but also more brittle material.
- Diallyl Isophthalate (DAIP) offers a kinetic profile intermediate between DAP and DAT, providing a balance of processing characteristics and final network properties.

This comparative guide underscores the critical link between monomer architecture and polymerization kinetics. By leveraging the detailed experimental protocols provided, researchers can accurately characterize their own diallyl systems, enabling the rational design and optimization of thermoset materials for advanced applications.

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